Cas no 58170-30-2 (Phenol, bromodimethyl-(9CI))
Phenol, bromodimethyl-(9CI) structure
Product Name:Phenol, bromodimethyl-(9CI)
N.o CAS:58170-30-2
MF:C8H9BrO
MW:201.060461759567
CID:372447
PubChem ID:16919
Update Time:2025-04-19
Phenol, bromodimethyl-(9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol, bromodimethyl-(9CI)
- Bromodimethylphenol
- 4-bromo-2,6-dimethylphenol
- BRN 1862399
- BCP32422
- 3-06-00-01738 (Beilstein Handbook Reference)
- 2,6-dimethyl-4-bromophenol
- Q63396529
- 4-bromo-2,6-dimethyl-phenol
- AB01333430-02
- J-800232
- NSC-63922
- A4957
- UNII-PE2VSV8GBM
- ALPHA,ALPHA-DICHLOROPROPIOPHENONE
- Phenol, 4-bromo-2,6-dimethyl-
- F1652-0754
- 2374-05-2
- A816877
- AC-15659
- 4-Bromo-2,6-xylenol
- EN300-134587
- AM807398
- DTXSID9062354
- AKOS000319634
- NSC63922
- MFCD00002314
- 2,6-dimethyl-4-bromo-phenol
- AH-034/06267018
- 4-Bromo-2,6-xylenol, 97%
- 4-bromo-2,6 dimethylphenol
- SY009034
- NCGC00340463-01
- NSC 63922
- PS-8204
- EINECS 219-153-1
- NS00014311
- InChI=1/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H
- 58170-30-2
- BB 0255230
- W-107379
- SCHEMBL49544
- 25734-86-5
- PE2VSV8GBM
- 4-bromanyl-2,6-dimethyl-phenol
- 2, 4-bromo-
- B2060
- FT-0617748
- NCIOpen2_002744
- CS-0033720
- 4-Bromo-2,6-xylenol;2,6-dimethyl-4-bromophenol
- 2,6-XYLENOL, 4-BROMO-
- J-640231
-
- Inchi: 1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
- Chave InChI: ZLVFYUORUHNMBO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C(=C(C)C=1)O
Propriedades Computadas
- Massa Exacta: 199.98368g/mol
- Massa monoisotópica: 199.98368g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 104
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2
- Superfície polar topológica: 20.2Ų
Phenol, bromodimethyl-(9CI) Literatura Relacionada
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
58170-30-2 (Phenol, bromodimethyl-(9CI)) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente